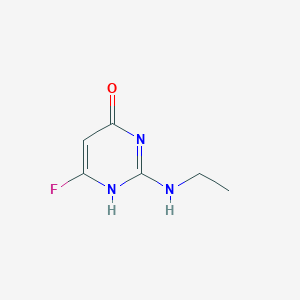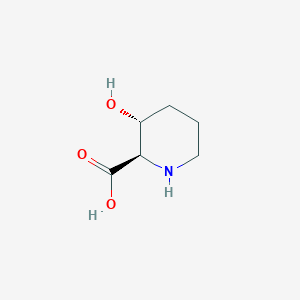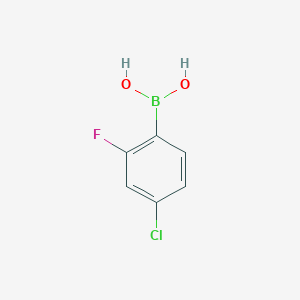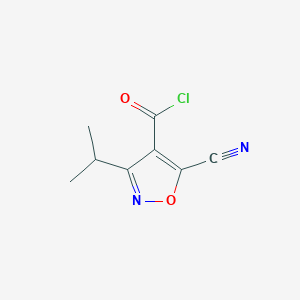
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole can modulate various biochemical and physiological processes. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole in lab experiments is its potent pharmacological effects. It can be used to study various signaling pathways and their role in regulating cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent pharmacological effects make it a valuable tool for studying various signaling pathways and their role in regulating cellular processes. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
181697-19-8 |
|---|---|
Molekularformel |
C16H12BrNO |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNO/c1-11-15(12-5-3-2-4-6-12)16(18-19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
InChI-Schlüssel |
OTGYRRGOZRCIPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Synonyme |
3-(4-BROMO-PHENYL)-5-METHYL-4-PHENYL-ISOXAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)








![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)